molecular formula C13H12CrO3 B076599 Tricarbonyl(1,2,3,4-tetrahydronaphthalene)chromium CAS No. 12154-63-1

Tricarbonyl(1,2,3,4-tetrahydronaphthalene)chromium

Cat. No.: B076599
CAS No.: 12154-63-1
M. Wt: 268.23 g/mol
InChI Key: GRVCNXXOJQYMEN-UHFFFAOYSA-N
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Description

Tricarbonyl(1,2,3,4-tetrahydronaphthalene)chromium is a chemical compound with the empirical formula C13H12CrO3 . It has a molecular weight of 268.23 and is known to have a melting point of 115-118°C .


Molecular Structure Analysis

The molecular structure of this compound consists of a chromium atom bonded to three carbonyl groups and a 1,2,3,4-tetrahydronaphthalene ring .


Physical and Chemical Properties Analysis

As mentioned earlier, this compound has a melting point of 115-118°C . It has a molecular weight of 268.23 and an empirical formula of C13H12CrO3 .

Scientific Research Applications

  • Synthesis and Structure Analysis :

    • Cambie et al. (1988) examined tricarbonyl[4a,5,6,7,8,8a-η)-1,2,3,4-tetrahydronaphthalene]chromium(0) among other complexes. They focused on the preparation, structure, and reactions of these complexes, including X-ray structural determinations and NMR analysis (Cambie et al., 1988).
  • Chemical Reactions and Synthesis :

    • Blagg et al. (1985) reported that Tricarbonyl(N-methyl-1,2,3,4-tetrahydroisoquinolines)chromium undergoes stereoselective deprotonation and electrophilic additions, yielding various derivatives after decomplexation (Blagg et al., 1985).
    • Nirchio and Wink (1991) used a tricarbonyl complex as a source for indirectly synthesizing Cr(η6-naphthalene)(CO)2L complexes for arene-exchange experiments (Nirchio & Wink, 1991).
  • Molecular Structure :

    • Sardone et al. (1996) investigated the structure of tricarbonyl(η6-1,2,3,4-tetrahydro-1-naphthalenol)chromium, focusing on the arrangement of carbonyl ligands and hydrogen-bonding in the crystal structure (Sardone et al., 1996).
  • Organometallic Switches :

    • Dötz and Jahr (2004) explored the thermally induced haptotropic rearrangement of tricarbonyl chromium complexes of naphthalene derivatives, indicating potential applications as switchable organometallic devices (Dötz & Jahr, 2004).
  • Metal-Induced Thermal Isomerizations :

    • Oprunenko et al. (2007) studied the metal-induced thermal isomerizations of η6-chromium tricarbonyl complexes, revealing insights into isomerization mechanisms (Oprunenko et al., 2007).
  • Photochemical Reactions :

    • Kreiter et al. (1996) examined the photochemical reactions involving tricarbonyl(η6-1,3,5-cycloheptatriene)chromium, contributing to the understanding of light-induced cycloadditions in organometallic chemistry (Kreiter et al., 1996).

Safety and Hazards

Tricarbonyl(1,2,3,4-tetrahydronaphthalene)chromium is classified as a hazardous substance. It has been assigned the GHS07 hazard symbol, and its hazard statements include H315, H312, H332, H319, H302, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

carbon monoxide;chromium;1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12.3CO.Cr/c1-2-6-10-8-4-3-7-9(10)5-1;3*1-2;/h1-2,5-6H,3-4,7-8H2;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVCNXXOJQYMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CCC2=CC=CC=C2C1.[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12CrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12154-63-1
Record name Tricarbonyl[(4a,5,6,7,8,8a-η)-1,2,3,4-tetrahydronaphthalene]chromium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12154-63-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricarbonyl[(4a,5,6,7,8,8a-η)-1,2,3,4-tetrahydronaphthalene]chromium
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tricarbonyl(1,2,3,4-tetrahydronaphthalene)chromium
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Reactant of Route 6
Tricarbonyl(1,2,3,4-tetrahydronaphthalene)chromium

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